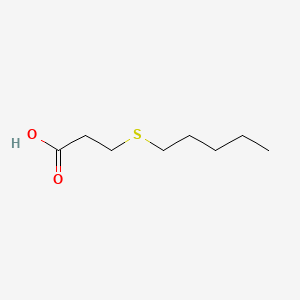
3-(Pentylsulfanyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pentylsulfanyl)propanoic acid is an organic compound with the molecular formula C8H16O2S It is characterized by the presence of a pentylsulfanyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the reaction of pentylthiol with acrylonitrile, followed by hydrolysis of the resulting nitrile to yield the desired carboxylic acid. The reaction conditions typically involve the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient catalytic processes. For example, the use of transition metal catalysts can facilitate the addition of pentylthiol to acrylonitrile, followed by hydrolysis under acidic conditions to produce the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Pentylsulfanyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(Pentylsulfanyl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Pentylsulfanyl)propanoic acid involves its interaction with various molecular targets. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and potentially modulating oxidative stress pathways. Additionally, the carboxylic acid group can interact with enzymes and receptors, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Butylsulfanyl)propanoic acid
- 3-(Hexylsulfanyl)propanoic acid
- 3-(Methylsulfanyl)propanoic acid
Uniqueness
3-(Pentylsulfanyl)propanoic acid is unique due to its specific chain length and the presence of the pentylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
59358-12-2 |
|---|---|
Molecular Formula |
C8H16O2S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
3-pentylsulfanylpropanoic acid |
InChI |
InChI=1S/C8H16O2S/c1-2-3-4-6-11-7-5-8(9)10/h2-7H2,1H3,(H,9,10) |
InChI Key |
GHSWLGUUCRYSIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-](/img/structure/B14617835.png)

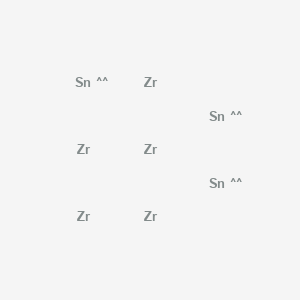
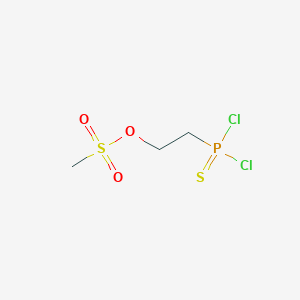
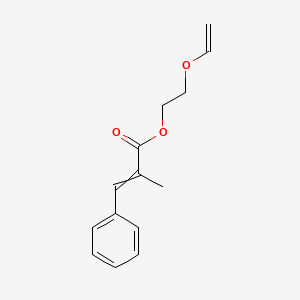
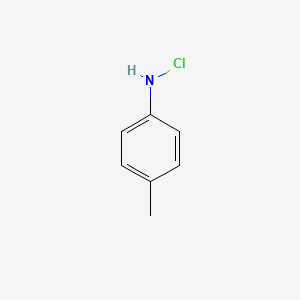
![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)
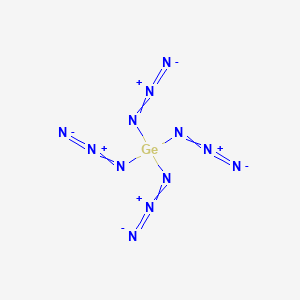
methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)
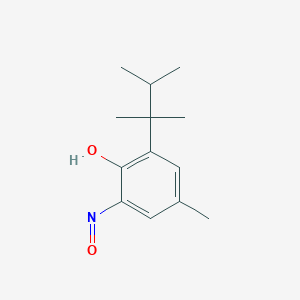
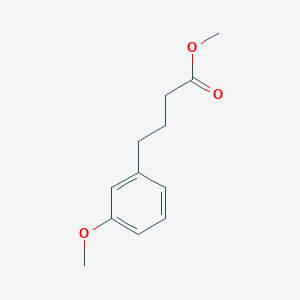
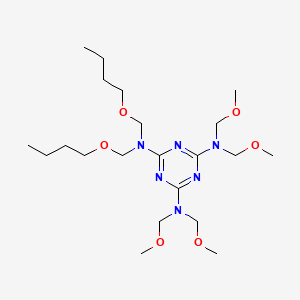
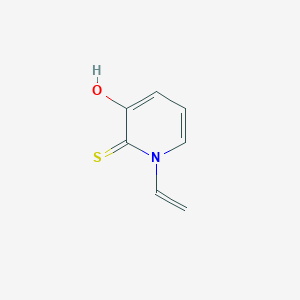
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2,7-dimethyl-](/img/structure/B14617932.png)
